molecular formula C21H13F7N4O2 B11508040 1-(4-Fluoro-phenyl)-7-o-tolyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione

1-(4-Fluoro-phenyl)-7-o-tolyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B11508040
M. Wt: 486.3 g/mol
InChI Key: SUKHUYQBIIHSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:

    Nucleophilic substitution reactions: These reactions are used to introduce the fluorophenyl and methylphenyl groups.

    Cyclization reactions: These reactions help form the pyrimido[4,5-d][1,3]diazine core structure.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE stands out due to its unique combination of fluorophenyl, methylphenyl, and bis(trifluoromethyl) groups. Similar compounds include:

The uniqueness of 1-(4-FLUOROPHENYL)-7-(2-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H13F7N4O2

Molecular Weight

486.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-(2-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H13F7N4O2/c1-10-4-2-3-5-13(10)15-29-16-14(19(31-15,20(23,24)25)21(26,27)28)17(33)30-18(34)32(16)12-8-6-11(22)7-9-12/h2-9H,1H3,(H,29,31)(H,30,33,34)

InChI Key

SUKHUYQBIIHSFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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